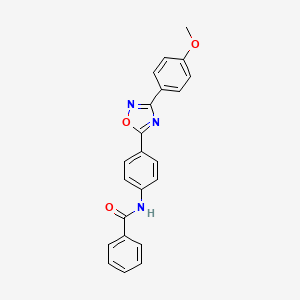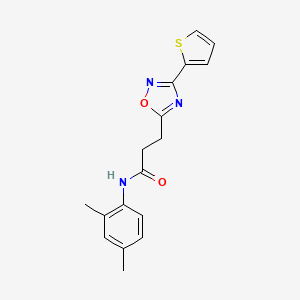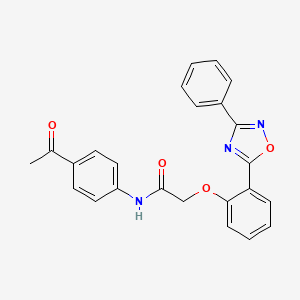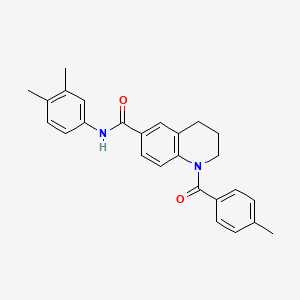
N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MBOPB and has been found to have various biochemical and physiological effects.
Scientific Research Applications
MBOPB has been studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of MBOPB is not fully understood. However, it has been suggested that it may act through the inhibition of certain enzymes and proteins involved in the development of various diseases. It has also been suggested that it may act as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
MBOPB has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
MBOPB has several advantages for use in lab experiments. It has a high solubility in organic solvents, making it easy to dissolve and work with. It also has a low toxicity profile, making it safe for use in animal studies. However, one limitation is that it is relatively expensive and may not be accessible to all researchers.
Future Directions
There are several future directions for the study of MBOPB. One direction is to further explore its potential applications in the treatment of neurological disorders. Another direction is to investigate its potential as a therapeutic agent for other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of MBOPB and its potential side effects.
Conclusion:
In conclusion, MBOPB is a chemical compound that has been studied for its potential applications in scientific research. It has various biochemical and physiological effects and has been found to have potential applications in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of MBOPB and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of MBOPB involves the reaction between 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline and benzoyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The final product is obtained through purification using column chromatography.
properties
IUPAC Name |
N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-27-19-13-9-15(10-14-19)20-24-22(28-25-20)17-7-11-18(12-8-17)23-21(26)16-5-3-2-4-6-16/h2-14H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTOGHNEPCFZTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-(3,5-dichlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7720043.png)
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7720049.png)

